2-Phenyl-1-benzopyrylium chloride
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Overview
Description
2-Phenyl-1-benzopyrylium chloride, also known as berberine chloride, is a naturally occurring alkaloid found in various plants such as Berberis aristata, Berberis vulgaris, and Coptis chinensis. Berberine has been used for centuries in traditional medicine to treat various ailments such as diarrhea, dysentery, and infections. Recently, berberine has gained attention for its potential therapeutic effects on various diseases such as diabetes, cancer, and cardiovascular diseases.
Mechanism Of Action
The mechanism of action of 2-Phenyl-1-benzopyrylium chloride is not fully understood. However, studies have shown that 2-Phenyl-1-benzopyrylium chloride can activate various signaling pathways such as AMP-activated protein kinase (AMPK), mitogen-activated protein kinase (MAPK), and nuclear factor-kappa B (NF-κB). Berberine has also been found to interact with various molecular targets such as enzymes, receptors, and ion channels.
Biochemical And Physiological Effects
Berberine has been found to have various biochemical and physiological effects. Berberine has been found to regulate glucose and lipid metabolism by activating AMPK and reducing insulin resistance. Berberine has also been found to have antioxidant and anti-inflammatory effects by reducing oxidative stress and inflammation. Berberine has also been found to have antimicrobial effects by inhibiting the growth of various bacteria and fungi.
Advantages And Limitations For Lab Experiments
Berberine has several advantages for lab experiments. Berberine is a natural compound that can be easily extracted from plants or synthesized chemically. Berberine is also relatively stable and can be stored for long periods without degradation. However, 2-Phenyl-1-benzopyrylium chloride also has some limitations for lab experiments. Berberine has poor solubility in water, which can affect its bioavailability and efficacy. Berberine can also interact with various proteins and enzymes, which can affect the interpretation of experimental results.
Future Directions
There are several future directions for the study of 2-Phenyl-1-benzopyrylium chloride. Further studies are needed to elucidate the mechanism of action of 2-Phenyl-1-benzopyrylium chloride and its molecular targets. Studies are also needed to investigate the potential therapeutic effects of 2-Phenyl-1-benzopyrylium chloride on other diseases such as neurodegenerative diseases and autoimmune diseases. Studies are also needed to optimize the formulation and delivery of 2-Phenyl-1-benzopyrylium chloride to improve its bioavailability and efficacy.
Synthesis Methods
Berberine can be synthesized through various methods such as extraction from plants, chemical synthesis, and microbial fermentation. The most common method of synthesis is through the extraction of 2-Phenyl-1-benzopyrylium chloride from plants such as Berberis aristata and Berberis vulgaris. The extraction process involves the use of solvents such as ethanol, methanol, or water to extract the alkaloid from the plant material. The extracted 2-Phenyl-1-benzopyrylium chloride is then purified through various methods such as chromatography or crystallization.
Scientific Research Applications
Berberine has been extensively studied for its potential therapeutic effects on various diseases. Studies have shown that 2-Phenyl-1-benzopyrylium chloride has anti-inflammatory, antioxidant, and antimicrobial properties. Berberine has also been found to have potential therapeutic effects on diabetes, cancer, and cardiovascular diseases. Berberine has been found to regulate blood glucose levels by increasing insulin sensitivity and reducing insulin resistance. Berberine has also been found to inhibit the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest. Berberine has also been found to have potential therapeutic effects on cardiovascular diseases by reducing cholesterol levels and improving endothelial function.
properties
CAS RN |
13329-14-1 |
---|---|
Product Name |
2-Phenyl-1-benzopyrylium chloride |
Molecular Formula |
C15H11ClO |
Molecular Weight |
242.7 g/mol |
IUPAC Name |
2-phenylchromenylium;chloride |
InChI |
InChI=1S/C15H11O.ClH/c1-2-6-12(7-3-1)15-11-10-13-8-4-5-9-14(13)16-15;/h1-11H;1H/q+1;/p-1 |
InChI Key |
GSGBDETVUFKCRJ-UHFFFAOYSA-M |
SMILES |
C1=CC=C(C=C1)C2=[O+]C3=CC=CC=C3C=C2.[Cl-] |
Canonical SMILES |
C1=CC=C(C=C1)C2=[O+]C3=CC=CC=C3C=C2.[Cl-] |
Other CAS RN |
13329-14-1 |
synonyms |
2-phenyl-1-benzopyrylium chloride |
Origin of Product |
United States |
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